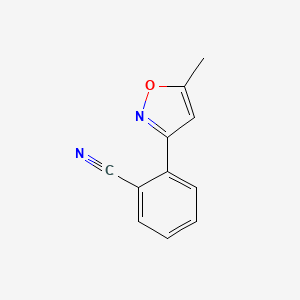

2-(5-Methyl-isoxazol-3-yl)-benzonitrile

Description

2-(5-Methyl-isoxazol-3-yl)-benzonitrile is a benzonitrile derivative featuring a 5-methyl-substituted isoxazole ring attached at the 2-position of the benzene core. The isoxazole heterocycle is a five-membered ring containing one oxygen and one nitrogen atom, known for its metabolic stability and utility in medicinal chemistry (e.g., as a bioisostere for esters or carboxylic acids). The benzonitrile group contributes electron-withdrawing properties, which may influence electronic characteristics relevant to applications in organic electronics or pharmaceuticals .

Properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8-6-11(13-14-8)10-5-3-2-4-9(10)7-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALXDHRORCXWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-isoxazol-3-yl)-benzonitrile typically involves the reaction of 5-methyl-isoxazole with a benzonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-isoxazol-3-yl)-benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5-methylisoxazole exhibit significant antimicrobial properties. For instance, compounds related to 2-(5-Methyl-isoxazol-3-yl)-benzonitrile have been tested against various bacterial strains, demonstrating promising results. A study showed that certain synthesized compounds displayed effective inhibition against E. coli and Staphylococcus aureus, suggesting potential applications as antimicrobial agents .

Anticancer Properties

The compound has also shown potential in cancer research. In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be within a range that indicates moderate to high activity. This suggests that this compound could be further explored as a candidate for anticancer drug development.

Neurological Applications

There is emerging evidence supporting the use of isoxazole derivatives in treating neurological disorders. Compounds similar to this compound have been investigated for their anticonvulsant properties, showing effectiveness in preclinical models . This opens avenues for further research into their mechanisms of action and potential therapeutic uses in epilepsy and other seizure disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized various derivatives of this compound and assessed their antimicrobial activity against a panel of pathogens. The results indicated that specific derivatives exhibited significant inhibition zones against Candida albicans and Aspergillus niger, highlighting their potential as antifungal agents .

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 22 |

| C | C. albicans | 10 |

Case Study 2: Anticancer Activity

In another investigation, a series of analogs derived from this compound were evaluated for their cytotoxic effects on various cancer cell lines. The study reported that certain compounds exhibited IC50 values below 20 µM against MCF-7 cells, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 18 |

| A549 | 22 |

Mechanism of Action

The mechanism of action of 2-(5-Methyl-isoxazol-3-yl)-benzonitrile in biological systems involves its interaction with cellular components. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis in cancer cells, thereby preventing cell division and proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three structurally related benzonitrile derivatives (Table 1):

Table 1: Structural and Functional Comparisons

Key Observations:

- Heterocyclic Influence: The isoxazole in the target compound offers rigidity and metabolic resistance compared to oxadiazole (e.g., in ), which is often used as a bioisostere for amides. The oxazole in the naphtho-oxazole derivative enables strong fluorescence due to extended conjugation, whereas the phenoxazine-carbazole system in supports thermally activated delayed fluorescence (TADF) in OLEDs.

- The vinyl bridge in and pyridyl-carbazole in facilitate charge transport, making them superior for optoelectronic applications.

Electronic and Optical Properties

Fluorescence :

- The naphtho-oxazole analog exhibits high fluorescence quantum yields (0.7–1.0) due to its conjugated system. In contrast, the target compound’s isoxazole lacks extended conjugation, likely resulting in lower fluorescence efficiency.

- The phenoxazine-carbazole derivative leverages its large π-system for TADF, a critical feature for OLED emissive layers. The target compound’s smaller heterocycle may limit its utility in such applications unless modified.

Electron-Withdrawing Effects :

- The benzonitrile group in all compounds enhances electron-withdrawing capacity, but its position (2- vs. 4-) influences molecular dipole alignment. For example, the 4-position in and optimizes conjugation pathways, whereas the 2-position in the target compound may sterically hinder planarization.

Biological Activity

2-(5-Methyl-isoxazol-3-yl)-benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a benzonitrile moiety substituted with a 5-methylisoxazole group. The synthesis typically involves the reaction of 5-methylisoxazole with benzonitrile derivatives under various conditions, often employing methods such as nucleophilic substitution or cyclization reactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds incorporating the isoxazole ring have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimal inhibitory concentrations (MICs) in the micromolar range .

2. Anticancer Properties

- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives of isoxazole can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The structure-activity relationship (SAR) indicates that modifications on the isoxazole ring significantly influence anticancer activity .

3. Enzyme Inhibition

- Research has indicated that this compound derivatives may act as inhibitors of certain enzymes, such as carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in diseases like glaucoma and obesity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism: Its cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest, potentially via the activation of caspases or inhibition of key signaling pathways involved in cell proliferation.

- Enzyme Inhibition: The interaction with active sites of enzymes such as CAs suggests a competitive inhibition mechanism, where the compound mimics natural substrates.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 12 µM | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | |

| Enzyme Inhibition | Human Carbonic Anhydrase | Ki = 96 µM |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of isoxazole derivatives, it was found that modifications to the isoxazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value of approximately 15 µM, indicating a strong potential for further development as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various isoxazole derivatives against Staphylococcus aureus. The results indicated that certain substitutions on the isoxazole ring led to lower MIC values, suggesting enhanced activity against this pathogen .

Q & A

Q. What are the common synthetic routes for 2-(5-Methyl-isoxazol-3-yl)-benzonitrile, and what key reaction conditions influence yield?

The compound can be synthesized via:

- Coupling Reactions : Bromination of o-cyanotoluene to form 2-(bromomethyl)benzonitrile, followed by Wittig olefination with aldehydes (e.g., 4-methylbenzaldehyde) to yield styrylbenzonitrile intermediates .

- Cyclization : Formation of the isoxazole ring via 1,3-dipolar cycloaddition using hydroxylamine or nitrile oxides . Key conditions include solvent choice (acetonitrile for reflux), catalysts (KI for benzylation), and purification via column chromatography or recrystallization (methanol) . Yields range from 40–60% for trans/cis isomer mixtures in Wittig reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2220 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Aromatic protons (δ 7.2–8.0 ppm), isoxazole protons (δ 6.5–6.8 ppm), and methyl groups (δ 2.4–2.6 ppm) .

- HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 201.0794) verify molecular weight .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., isoxazole-benzonitrile dihedral angle: 15.2°) .

Advanced Questions

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

- 2D NMR (COSY/HSQC) : Correlates coupled protons and carbons to resolve signal overlap .

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotational isomers) causing split peaks .

- X-ray Diffraction : Provides definitive bond-length validation (e.g., C≡N bond: 1.14 Å) .

- Comparative Analysis : Benchmark spectra against analogs (e.g., 5-methyl vs. 3-methyl substitution) .

Q. What experimental designs optimize antifungal activity evaluation of this compound?

- In Vitro Assays : Broth microdilution against Fusarium oxysporum and Trichophyton rubrum (MIC: 12.5–25.0 µg/mL) .

- Cytotoxicity Screening : Use MCF-7 cells to assess selectivity (IC₅₀ > 50 µg/mL indicates low toxicity) .

- SAR Studies : Modify substituents (e.g., nitrile → amide) to enhance potency. Derivatives with electron-withdrawing groups show improved MICs .

Q. How do computational methods elucidate mechanistic behavior in biological or material applications?

- DFT Calculations : Predict HOMO/LUMO distribution; nitrile and isoxazole groups dominate reactivity (HOMO energy: −6.2 eV) .

- Molecular Docking : Simulate binding to fungal lanosterol demethylase (binding energy: −8.5 kcal/mol) .

- QSAR Models : Correlate logP (>2.5) with enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.